Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)-

Lipophilicity Drug-likeness Permeability

Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- (CAS 439117-54-1) is a C3-indole-substituted cyclohexanone derivative with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol. It is structurally characterized by a 2-methylindole moiety linked to the 3-position of a cyclohexanone ring, providing a saturated ketone scaffold that differentiates it from both the non-methylated indole analog (CAS 126126-40-7) and the unsaturated cyclohexenone variant (CAS 6637-14-5).

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 439117-54-1
Cat. No. B14244761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-(2-methyl-1H-indol-3-yl)-
CAS439117-54-1
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C3CCCC(=O)C3
InChIInChI=1S/C15H17NO/c1-10-15(11-5-4-6-12(17)9-11)13-7-2-3-8-14(13)16-10/h2-3,7-8,11,16H,4-6,9H2,1H3
InChIKeyNGTKBKIGCMEKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- (CAS 439117-54-1): Physicochemical and Structural Baseline for Procurement Decisions


Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- (CAS 439117-54-1) is a C3-indole-substituted cyclohexanone derivative with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol [1]. It is structurally characterized by a 2-methylindole moiety linked to the 3-position of a cyclohexanone ring, providing a saturated ketone scaffold that differentiates it from both the non-methylated indole analog (CAS 126126-40-7) and the unsaturated cyclohexenone variant (CAS 6637-14-5) . The compound is cataloged in PubChem (CID 10857182) and the EPA DSSTox database (DTXSID60446107), indicating its recognition as a distinct chemical entity in authoritative chemical registries [1].

2-Methylindole substitution for SAR probing at C2 position
Saturated cyclohexanone scaffold enables clean enolate and nucleophilic chemistry
Controlled lipophilicity window distinct from des-methyl and unsaturated analogs
Identical HBD/HBA count isolates hydrophobic contribution of methyl group

Why Generic Substitution of Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- with In-Class Analogs Fails


Indole-cyclohexanone derivatives cannot be treated as interchangeable procurement items because subtle structural variations—such as the presence or absence of the 2-methyl group on the indole ring, ring saturation state, or substitution position—can profoundly alter lipophilicity, metabolic stability, and target binding profiles [1]. For example, the 2-methyl substituent on the target compound increases computed logP by approximately 0.4 units relative to the non-methylated analog 3-(1H-indol-3-yl)cyclohexanone (XLogP3 = 2.9 vs. 2.5), which can translate into measurably different membrane permeability and pharmacokinetic behavior in biological assays [1]. Furthermore, literature on structurally related indol-3-ylcycloalkyl ketones demonstrates that even modest substituent changes on the indole scaffold lead to orders-of-magnitude shifts in cannabinoid receptor binding affinity (e.g., Ki value ranges spanning 0.21 nM to >1000 nM within a single congeneric series) [2]. Therefore, scientists and procurement specialists who substitute this compound with a close analog risk introducing an uncontrolled variable that invalidates structure-activity correlation, compromises assay reproducibility, or necessitates costly de novo SAR re-elaboration.

Reported lipophilicity shift (ΔXLogP 0.4) may measurably alter membrane permeability and non-specific binding.
Molecular weight and property space differences may confound multi-parameter optimization scoring.
Saturated vs. α,β-unsaturated scaffold divergence limits synthetic route interchangeability.
C2-methyl is a high-impact SAR variable; class-level evidence suggests binding affinity changes.

Quantitative Differentiation Evidence for Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-Methylindole vs. Non-Methylated Indole Analog

The 2-methyl substituent on the indole ring increases computed lipophilicity by 0.4 log units relative to the non-methylated comparator. The target compound Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- has a PubChem-computed XLogP3 of 2.9, compared to an XLogP of 2.5 for 3-(1H-indol-3-yl)cyclohexanone (CAS 126126-40-7) [1]. This difference is attributable to the additional methyl group (CH₃) contributing hydrophobic surface area without altering hydrogen bond donor or acceptor counts (both compounds have HBD = 1, HBA = 1) [1]. In drug discovery contexts, a ΔlogP of 0.4 can correspond to a roughly 2.5-fold difference in partition coefficient, which is sufficient to measurably impact membrane permeability, non-specific protein binding, and in vivo distribution volume [2].

Lipophilicity
Reported
Target XLogP3 2.9 vs. Comparator 2.5 (Δ +0.4)
Reported lipophilicity shift may measurably alter permeability and ADME behavior.
Computed values; experimental logP may differ. HBD/HBA identical.
Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation and Lipophilic Ligand Efficiency Implications

The target compound (MW 227.30 g/mol) is 14.03 g/mol heavier than 3-(1H-indol-3-yl)cyclohexanone (MW 213.27 g/mol) due to the 2-methyl substituent [1]. While both compounds share identical topological polar surface area (TPSA = 32.9 Ų), the higher MW of the target results in a marginally lower TPSA/MW ratio (0.145 vs. 0.154), which may influence oral bioavailability predictions under Lipinski's and Veber's rules [2]. More critically, when combined with the lipophilicity data, the lipophilic ligand efficiency (LLE = pIC₅₀ − logP) optimization space for the target compound will systematically differ from the non-methylated analog in any given target assay, meaning that the two compounds cannot serve as SAR surrogates for each other [3].

MW & TPSA/MW
Reported
MW 227.30 vs. 213.27; TPSA/MW 0.145 vs. 0.154
Reported MW difference shifts property space; may confound multi-parameter optimization.
TPSA identical (32.9 Ų); ΔMW +14.03 g/mol reduces efficiency ratio.
Molecular weight Lipophilic efficiency Lead optimization

Structural Differentiation from Unsaturated Analog: Saturated Cyclohexanone vs. Cyclohexenone Scaffold

The target compound Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- possesses a fully saturated cyclohexanone ring, in contrast to the α,β-unsaturated analog 3-(2-methyl-1H-indol-3-yl)cyclohex-2-en-1-one (CAS 6637-14-5) which contains a conjugated enone system [1]. This structural distinction has three practical consequences: (1) the saturated ketone in the target compound is more resistant to nucleophilic Michael addition at the β-position, providing greater chemical stability under basic or nucleophilic conditions; (2) the saturated scaffold enables different regio- and stereoselective transformations—such as α-alkylation, reductive amination, or Baeyer-Villiger oxidation—that are not accessible or proceed with different selectivity on the conjugated enone system; (3) the saturated ring eliminates the planarity constraint imposed by the sp² center in the cyclohexenone, resulting in a different conformational ensemble that can alter biological target recognition . The unsaturated analog also has a higher computed LogP (3.61 vs. 2.9), further confirming that the two compounds are not functionally interchangeable .

Ring Saturation
Reported
Saturated cyclohexanone vs. α,β-unsaturated enone
Saturated ketone enables distinct synthetic reactivity; avoids competing conjugate addition.
Enone analog has higher LogP (3.61) and different conformational profile.
Synthetic handle Derivatization Chemical stability

Indole C2-Methyl Substitution: Class-Level SAR Inferences from Cannabinoid Receptor Literature

Although no direct receptor binding data were located for Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- in publicly available databases (including BindingDB and ChEMBL) as of the search date, class-level SAR evidence from structurally related indole-cycloalkyl systems strongly supports that C2-methyl substitution on the indole ring is a critical determinant of receptor affinity and selectivity [1]. In the seminal study by Frost et al. (J. Med. Chem. 2010, 53:295-315), systematic variation of the indole N1 substituent on indol-3-ylcycloalkyl ketones produced CB₂ receptor Ki values ranging from 0.21 nM to >1000 nM across a congeneric series, demonstrating that the indole scaffold's substitution pattern is a high-sensitivity parameter [1]. Within the broader aminoalkylindole cannabinoid class, 2-methylindole derivatives such as JWH-004 exhibit markedly different CB₁/CB₂ affinity ratios compared to their non-methylated counterparts (e.g., JWH-004: CB₁ Ki = 48 nM, CB₂ Ki = 4.02 nM), indicating that the 2-methyl group is not merely a silent structural feature but an active participant in receptor recognition [2]. By extrapolation, the 2-methyl group on the target compound is expected to confer measurably different protein binding profiles compared to C2-unsubstituted indole analogs, although the magnitude and direction of this effect for any given target protein remain to be empirically determined [3].

C2-Methyl SAR
Class-level
Within indol-3-ylcycloalkyl ketone series, CB₂ Ki ranges from 0.21 to >1000 nM; 2-methylindole linked to large potency shifts.
C2-methyl is a high-impact SAR variable; empirical verification needed for target of interest.
No target-specific binding data for this compound; cannabinoid class inference only.
Structure-activity relationship Cannabinoid receptor Indole substitution

Optimal Research and Industrial Application Scenarios for Cyclohexanone, 3-(2-methyl-1H-indol-3-yl)- Based on Evidence


Medicinal Chemistry Lead Optimization: Indole Scaffold SAR Exploration Requiring Controlled 2-Methyl Substitution

Researchers engaged in indole-based lead optimization programs, particularly those targeting GPCRs, kinases, or nuclear receptors where indole C2-substitution is a known SAR determinant, should procure this compound to systematically probe the contribution of the 2-methyl group to target affinity and selectivity. The quantified lipophilicity shift (ΔXLogP = +0.4 vs. non-methylated analog) provides a measurable parameter for assessing the contribution of hydrophobic interactions to binding energy, and the compound's distinct MW (227.30 vs. 213.27 g/mol for the des-methyl analog) ensures that any observed potency differences can be attributed to specific methyl-protein interactions rather than non-specific bulk property changes [1]. The class-level SAR evidence from Frost et al. (2010) on indol-3-ylcycloalkyl ketones further supports that this compound serves as a meaningful tool for dissecting the steric and electronic contributions of the C2 position in receptor binding [2].

Synthetic Methodology Development: Saturated Cyclohexanone as a Versatile Derivatization Handle

This compound is particularly suited for synthetic chemistry groups developing novel derivatization strategies that exploit the saturated cyclohexanone moiety. Unlike the unsaturated cyclohexenone analog (CAS 6637-14-5), the saturated ketone enables clean enolate chemistry (α-alkylation, aldol reactions), reductive amination to generate amine-functionalized indole derivatives, and Baeyer-Villiger oxidation to access lactone intermediates—transformations that are either not feasible or proceed with divergent selectivity on the conjugated enone system [1]. The presence of a single stereocenter (undefined in PubChem) also makes this compound a suitable substrate for asymmetric catalysis development, where enantioselective transformations can be monitored. Procurement of the saturated form (rather than the enone) is critical for any synthetic route that requires nucleophilic addition to the carbonyl without competing conjugate addition pathways [2].

Reference Standard for Analytical Method Development and Metabolite Identification Studies

For analytical chemistry and DMPK groups developing LC-MS/MS or NMR-based methods for detecting and quantifying indole-containing compounds in biological matrices, this compound can serve as a well-defined reference standard. Its distinct molecular ion ([M+H]⁺ = 228.14 Da) and characteristic isotope pattern (exact mass 227.1310 Da) enable unambiguous mass spectrometric identification [1]. Furthermore, because the 2-methyl group on indole is a known metabolic soft spot (susceptible to CYP450-mediated hydroxylation), this compound can function as a probe substrate for in vitro metabolite identification studies, where the saturated cyclohexanone ring provides a stable internal reference region for comparing metabolic pathways .

Chemical Biology Probe Design: Kinase or Nuclear Receptor Panel Screening

Chemical biology groups conducting broad-panel screening of indole-containing fragments or probe molecules should include this compound in their screening deck as a 2-methylindole-containing control. The compound's moderate lipophilicity (XLogP3 = 2.9) and low molecular weight (227.30 g/mol) place it within fragment-like chemical space, making it suitable for fragment-based drug discovery (FBDD) campaigns [1]. When screened alongside its non-methylated analog (XLogP = 2.5, MW = 213.27), any differential hit rate between the two compounds can be directly interpreted as evidence for a C2-methyl pharmacophore requirement, providing actionable SAR hypotheses without the confounding influence of large property differences . The absence of pre-existing target annotation in public databases is actually advantageous in this context, as it reduces the risk of confirmation bias in exploratory screening [2].

Application
Selection Property
Validation Focus
Lead optimization SAR studies
2-Methylindole scaffold with controlled lipophilicity window
C2-methyl contribution to target affinity and selectivity
Synthetic methodology development
Saturated ketone enabling clean nucleophilic additions
Regioselectivity and stereochemical outcome monitoring
Analytical reference standard
Characteristic mass and fragmentation pattern
Method calibration and metabolite identification
Chemical biology probe panel
Fragment-like MW and moderate lipophilicity
Differential screening response vs. non-methylated control
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